

Application Notes and Protocols: 2,4,6-Trimethylbenzonitrile N-oxide

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Compound of Interest

Compound Name: **2,4,6-Trimethylbenzonitrile**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and reactions of **2,4,6-trimethylbenzonitrile** N-oxide, a stable and versatile intermediate in organic synthesis.

Introduction

2,4,6-Trimethylbenzonitrile N-oxide, also known as mesitonitrile oxide, is a sterically hindered aromatic nitrile oxide. The presence of methyl groups in the ortho positions of the benzene ring provides significant stability to the otherwise reactive nitrile oxide functional group, allowing for its isolation and handling. This stability, coupled with its reactivity as a 1,3-dipole, makes it a valuable reagent in the construction of various heterocyclic compounds, particularly through [3+2] cycloaddition reactions. These reactions are fundamental in medicinal chemistry and drug development for the synthesis of novel molecular scaffolds.

Synthesis of 2,4,6-Trimethylbenzonitrile N-oxide

The synthesis of **2,4,6-trimethylbenzonitrile** N-oxide is typically achieved through a two-step process starting from 2,4,6-trimethylbenzaldehyde. The aldehyde is first converted to its corresponding oxime, which is then oxidized to the nitrile N-oxide.

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde

A common method for the synthesis of 2,4,6-trimethylbenzaldehyde is the formylation of mesitylene. One established procedure is the Gattermann-Koch reaction or a modified version thereof.[1]

Experimental Protocol:

A detailed procedure for the synthesis of 2,4,6-trimethylbenzaldehyde from mesitylene is described in Organic Syntheses.[1] In a typical procedure, mesitylene is reacted with a formylating agent, such as a mixture of zinc cyanide and hydrogen chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[1] The reaction mixture is then hydrolyzed to yield the aldehyde.

Another synthetic route involves the reaction of mesitylene with dichloromethyl methyl ether in the presence of anhydrous aluminum chloride, which has been reported to produce 2,4,6-trimethylbenzaldehyde in high yields (over 88%).

Step 2: Synthesis of 2,4,6-Trimethylbenzaldehyde Oxime

The synthesized aldehyde is then converted to the corresponding oxime by reaction with hydroxylamine.

Experimental Protocol:

- In a suitable flask, dissolve 2,4,6-trimethylbenzaldehyde (0.2 mole, 29.6 g) in a mixture of ethanol (120 mL) and water (60 mL).[2]
- To this solution, add sodium acetate (0.4 mole, 32.8 g) and hydroxylamine hydrochloride (0.3 mole, 20.7 g).[2]
- Heat the mixture under reflux for 2 hours.
- After the reaction is complete, pour the reaction mixture into 500 mL of water.
- The precipitated crystals of 2,4,6-trimethylbenzaldehyde oxime are collected by filtration.
- This procedure yields approximately 28 g (85%) of the desired oxime.[2]

Alternatively, a solvent-free grinding method can be employed for the synthesis of oximes, which is environmentally friendly and efficient.[\[3\]](#)

Step 3: Oxidation of 2,4,6-Trimethylbenzaldehyde Oxime to 2,4,6-Trimethylbenzonitrile N-oxide

The final step is the oxidation of the aldoxime to the nitrile N-oxide. A common and effective oxidizing agent for this transformation is sodium hypochlorite.

Experimental Protocol:

While a specific protocol for the oxidation of 2,4,6-trimethylbenzaldehyde oxime using sodium hypochlorite was not explicitly found in the search results, a general procedure for the intramolecular nitrile oxide cycloaddition reaction of oximes with sodium hypochlorite can be adapted.[\[4\]](#)

- Dissolve 2,4,6-trimethylbenzaldehyde oxime in a suitable solvent such as dichloromethane or ethanol.
- Cool the solution in an ice bath.
- Add an aqueous solution of sodium hypochlorite (bleach) dropwise with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 20 °C.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
- The solvent is removed under reduced pressure to yield the crude **2,4,6-trimethylbenzonitrile** N-oxide, which can be purified by recrystallization (e.g., from ethanol or a mixture of hexane and ethyl acetate).

Hypervalent iodine reagents, such as iodobenzene diacetate in methanol with a catalytic amount of trifluoroacetic acid, have also been shown to be effective for the oxidation of aldoximes to nitrile oxides.[\[5\]](#)

Physicochemical and Spectroscopic Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
2,4,6-Trimethylbenzaldehyde	C ₁₀ H ₁₂ O	148.20	14	237
2,4,6-Trimethylbenzaldehyde Oxime	C ₁₀ H ₁₃ NO	163.22	-	-
2,4,6-Trimethylbenzonitrile N-oxide	C ₁₀ H ₁₁ NO	161.20	-	-

Spectroscopic Data for **2,4,6-Trimethylbenzonitrile N-oxide**:

- ¹³C NMR: The nitrile oxide carbon has a characteristic upfield shift compared to the corresponding nitrile. A reported ¹J(¹³C-¹⁵N) coupling constant is 77.5 Hz, which is unusually large.[6]
- ¹⁵N NMR: The nitrogen resonance of the nitrile oxide shows little change in the paramagnetic shielding term upon conversion from the nitrile.[6]
- IR Spectrum: The IR spectrum of **2,4,6-trimethylbenzonitrile N-oxide** is available in the NIST Chemistry WebBook.[7]

Reactions of **2,4,6-Trimethylbenzonitrile N-oxide**

2,4,6-Trimethylbenzonitrile N-oxide is a versatile reagent, primarily utilized in [3+2] cycloaddition reactions to synthesize five-membered heterocyclic rings. It can also undergo deoxygenation reactions.

[3+2] Cycloaddition Reactions

These reactions, also known as Huisgen 1,3-dipolar cycloadditions, involve the reaction of the nitrile oxide (a 1,3-dipole) with a dipolarophile (e.g., an alkene, alkyne, or ketene) to form a five-membered heterocycle.

2,4,6-Trimethylbenzonitrile N-oxide reacts with various ketenes to form 1:1 adducts, typically oxazolin-4-ones.^[8]

Experimental Protocol (General):

- Dissolve **2,4,6-Trimethylbenzonitrile** N-oxide in an inert solvent like diethyl ether or dichloromethane.
- Add a solution of the ketene (e.g., diphenylketene, t-butylcyanoketen, or dimethylketen) in the same solvent dropwise at room temperature.
- Stir the reaction mixture until completion, as monitored by TLC.
- The product can be isolated by removal of the solvent and purification by column chromatography or recrystallization.

Quantitative Data for Reactions with Ketenes:

Ketene	Product	Yield (%)
Diphenylketene	1:1 adduct (oxazolinone structure)	Data not available
t-Butylcyanoketen	1:1 adduct (oxazolinone structure)	Data not available
Dimethylketen	1:1 adduct (oxazolinone structure)	Data not available

The reaction of **2,4,6-Trimethylbenzonitrile** N-oxide with alkynes leads to the formation of isoxazoles. Computational studies on the reaction with arylacetylenes suggest a [3+2] cycloaddition mechanism.^[9]

Experimental Protocol (General):

- Dissolve **2,4,6-trimethylbenzonitrile** N-oxide and the alkyne in a suitable solvent (e.g., toluene, xylene).
- Heat the reaction mixture under reflux for several hours.
- Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the resulting isoxazole by column chromatography or recrystallization.

Deoxygenation Reactions

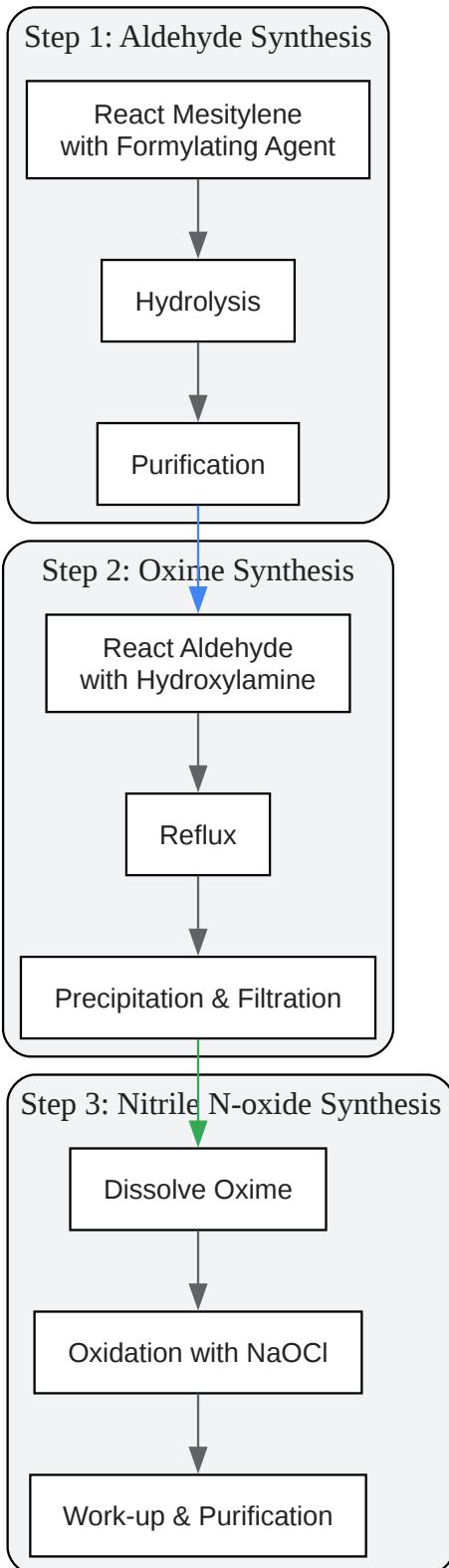
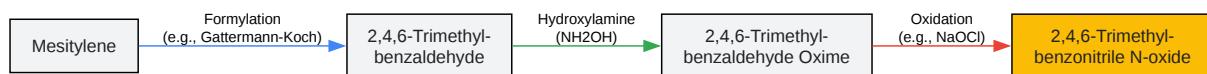
In some cases, **2,4,6-trimethylbenzonitrile** N-oxide can be deoxygenated to the corresponding nitrile, **2,4,6-trimethylbenzonitrile**, particularly in its reaction with certain ketenes like diphenylketene and dimethylketen.[8]

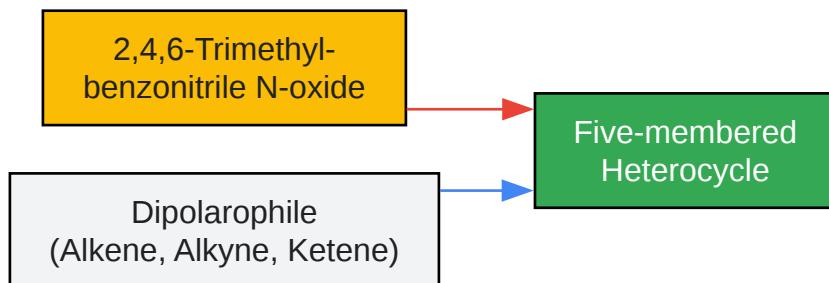
Experimental Protocol (General):

The deoxygenation can occur as a side reaction or the main pathway depending on the ketene used. The experimental conditions are similar to the cycloaddition reaction. The product mixture would contain both the cycloaddition adduct and **2,4,6-trimethylbenzonitrile**, which can be separated by chromatography.

Visualizations

Synthesis Pathway of 2,4,6-Trimethylbenzonitrile N-oxide



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